[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine

Lipophilicity Drug-likeness Physicochemical profiling

[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine is a synthetic secondary amine featuring a 4,6-dichloropyrimidine core linked via an ethyl spacer to a 4-methoxybenzylamine moiety. With a molecular formula of C₁₄H₁₅Cl₂N₃O and a molecular weight of 312.2 g/mol, this compound is primarily utilized as a versatile intermediate in medicinal chemistry for constructing 5,6-substituted pyrimidine libraries targeting antiviral and kinase-modulating applications.

Molecular Formula C14H15Cl2N3O
Molecular Weight 312.2 g/mol
Cat. No. B12272971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine
Molecular FormulaC14H15Cl2N3O
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCCC2=C(N=CN=C2Cl)Cl
InChIInChI=1S/C14H15Cl2N3O/c1-20-11-4-2-10(3-5-11)8-17-7-6-12-13(15)18-9-19-14(12)16/h2-5,9,17H,6-8H2,1H3
InChIKeyXPITXGMPVAHMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine (CAS 1578264-09-1): Structural Identity and Physicochemical Baseline for Procurement


[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine is a synthetic secondary amine featuring a 4,6-dichloropyrimidine core linked via an ethyl spacer to a 4-methoxybenzylamine moiety . With a molecular formula of C₁₄H₁₅Cl₂N₃O and a molecular weight of 312.2 g/mol, this compound is primarily utilized as a versatile intermediate in medicinal chemistry for constructing 5,6-substituted pyrimidine libraries targeting antiviral and kinase-modulating applications . Its calculated partition coefficient (LogP = 3.5152) and polar surface area (PSA = 47.04 Ų) indicate moderate lipophilicity and potential blood-brain barrier permeability, positioning it within drug-like chemical space for lead optimization programs [1]. Commercial availability is typically at ≥95% purity from multiple vendors, with recommended long-term storage in cool, dry conditions .

Why Generic Substitution of 4,6-Dichloropyrimidine Intermediates Introduces Synthetic and Pharmacological Risk


Within the 4,6-dichloropyrimidine chemical space, subtle variations in the C5-substituent, linker length, and amine substitution pattern profoundly impact both synthetic reactivity and biological target engagement [1]. The target compound's unique combination of a C5-ethyl spacer and a secondary 4-methoxybenzylamine distinguishes it from simpler analogs such as 2-(4,6-dichloropyrimidin-5-yl)ethanamine (CAS 910399-87-0) or 4,6-dichloro-N-ethylpyrimidin-5-amine (CAS 885500-42-5), which lack the aromatic benzylamine pharmacophore . Research on structurally related 5-substituted 4,6-dichloropyrimidines demonstrates that C5 substitution can alter immune-activated nitric oxide (NO) inhibitory potency by over 4-fold, with IC₅₀ values ranging from 2.57 µM to 11.49 µM depending on the substituent [2]. Therefore, generic substitution without considering the specific steric and electronic contributions of the 4-methoxybenzyl secondary amine motif risks both failed synthetic transformations and unpredictable biological outcomes.

Quantitative Differentiation of [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine Against Key Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability vs. Primary Amine Analog

The target compound exhibits a calculated LogP of 3.5152, significantly higher than the simpler primary amine analog 2-(4,6-dichloropyrimidin-5-yl)ethanamine (MW 192.04, no benzyl substituent), which is predicted to have a LogP < 1.0 [1]. This ~2.5 log unit increase in lipophilicity derives from the 4-methoxybenzyl group and positions the target compound within the optimal drug-like LogP range (1–4), while the unsubstituted analog falls below the typical threshold for passive membrane permeability .

Lipophilicity Drug-likeness Physicochemical profiling

Differential Synthetic Utility: Dual Electrophilic Chlorine Sites Retained for Sequential Derivatization

Unlike 4,6-dichloro-5-(4-methoxybenzyl)pyrimidine (CAS 16016-00-5, MW 269.13), which has the 4-methoxybenzyl group directly attached to C5 of the pyrimidine ring, the target compound incorporates an ethyl linker between C5 and the secondary amine nitrogen . This ethyl spacer preserves both chlorine atoms at C4 and C6 for sequential nucleophilic aromatic substitution (SNAr) reactions while simultaneously providing a pre-installed secondary amine handle for further diversification . In contrast, the direct C5-benzyl analog (16016-00-5) lacks the free amine functionality entirely, limiting its utility to SNAr-only derivatization pathways [1].

Synthetic intermediate Nucleophilic aromatic substitution Medicinal chemistry

Predicted CNS Multiparameter Optimization (MPO) Score vs. 4,6-Dichloro-N-ethylpyrimidin-5-amine

Based on calculated physicochemical properties, the target compound (LogP = 3.52, PSA = 47.04 Ų, MW = 312.2) falls within favorable ranges for CNS drug-likeness as defined by the CNS MPO desirability criteria (LogP ≤ 5, PSA ≤ 90 Ų, MW ≤ 400) [1]. In comparison, 4,6-dichloro-N-ethylpyrimidin-5-amine (CAS 885500-42-5, predicted MW ~206, PSA > 50, LogP < 2) has a lower MW but reduced lipophilicity that may limit passive BBB penetration [2]. The target compound's balanced property profile provides a strategic advantage for CNS-targeted kinase inhibitor programs, where the 4,6-dichloropyrimidine scaffold is well-precedented [3].

CNS drug discovery Blood-brain barrier penetration Multiparameter optimization

HIV Reverse Transcriptase Inhibitor Synthetic Intermediacy: Structural Rationale

Vendor application notes indicate that this compound serves as a key intermediate in the preparation of 5,6-substituted pyrimidines capable of inhibiting HIV strains resistant to reverse transcriptase inhibitors . The 4,6-dichloropyrimidine scaffold is a known privileged structure in non-nucleoside reverse transcriptase inhibitor (NNRTI) design, with the C5 and C6 chlorine atoms enabling sequential functionalization with aryl/heteroaryl groups that engage the NNRTI hydrophobic pocket [1]. The pre-installed 4-methoxybenzyl secondary amine may serve as a directing group or be further elaborated to modulate potency against resistant mutants such as K103N and Y181C [2].

Antiviral HIV reverse transcriptase NNRTI Drug resistance

Recommended Application Scenarios for [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine Based on Differential Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation

The compound's balanced LogP (3.52) and PSA (47.04 Ų) profile, within CNS MPO desirable ranges, makes it an ideal starting point for synthesizing brain-penetrant 4,6-disubstituted aminopyrimidine kinase inhibitors [1]. The pre-installed secondary amine can be directly elaborated to introduce kinase hinge-binding motifs or solubilizing groups without requiring additional amine installation steps, offering a synthetic advantage over simpler 4,6-dichloropyrimidine precursors that lack this functionality [2].

Divergent Library Synthesis of NNRTI Candidates Targeting Drug-Resistant HIV

For antiviral programs focused on NNRTI-resistant HIV strains (e.g., K103N, Y181C mutants), this compound provides a strategically pre-functionalized 4,6-dichloropyrimidine core with an ethyl-linked 4-methoxybenzyl secondary amine [1]. Sequential SNAr at C4 and C6 positions, combined with further elaboration of the secondary amine via reductive amination or acylation, enables rapid generation of diverse 5,6-disubstituted pyrimidine libraries for resistance profiling [2].

Anti-Inflammatory Agent Design via Immune-Activated NO Production Inhibition

Based on class-level SAR from structurally related 5-substituted 4,6-dichloropyrimidines demonstrating IC₅₀ values as low as 2.57 µM for NO production inhibition in macrophage models, the target compound's unique C5-ethyl-4-methoxybenzylamine substitution can be explored for anti-inflammatory lead optimization [1]. The 4-methoxybenzyl group may engage additional hydrophobic or π-stacking interactions with the target protein compared to simpler 5-alkyl analogs [2].

Synthesis of Functionalized Corrole Macrocycles for Catalysis or Photodynamic Therapy

The 4,6-dichloropyrimidin-5-yl motif has been employed in the synthesis of meso-pyrimidinyl-substituted A₂B- and A₃-corroles via condensation with dipyrromethanes [1]. The target compound's ethyl-linked secondary amine offers a unique vector for post-macrocyclization functionalization, potentially enabling the preparation of water-soluble or bioconjugated corroles for photodynamic therapy or catalysis applications [2].

Quote Request

Request a Quote for [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.